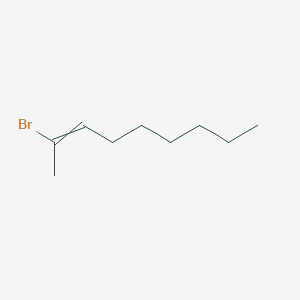
2-Bromonon-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromonon-2-ene: is an organic compound with the molecular formula C9H17Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a nonene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromonon-2-ene can be synthesized through various methods, including:
Addition of Hydrogen Bromide to Non-2-ene: This method involves the addition of hydrogen bromide to non-2-ene under controlled conditions to yield this compound.
Halogenation of Non-2-ene: Another method involves the direct halogenation of non-2-ene using bromine in the presence of a catalyst or under UV light.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where non-2-ene is reacted with bromine in a continuous flow reactor. This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromonon-2-ene undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form non-2-yne.
Addition Reactions: It can participate in addition reactions with various reagents to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Addition Reactions: Reagents like hydrogen, halogens, and hydrogen halides are commonly used.
Major Products Formed:
Substitution Reactions: Products include non-2-ol and other substituted nonenes.
Elimination Reactions: The major product is non-2-yne.
Addition Reactions: Products include dibromononane, nonane, and bromononane.
Applications De Recherche Scientifique
2-Bromonon-2-ene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Bromonon-2-ene involves its reactivity as an alkene and a brominated compound. It can participate in various chemical reactions due to the presence of the bromine atom, which makes it a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbon-carbon bonds in addition reactions or the formation of alkenes in elimination reactions.
Comparaison Avec Des Composés Similaires
1-Bromononane: Similar in structure but lacks the double bond.
2-Chloronon-2-ene: Similar in structure but has a chlorine atom instead of bromine.
Non-2-ene: Similar in structure but lacks the bromine atom.
Uniqueness: 2-Bromonon-2-ene is unique due to the presence of both a bromine atom and a double bond, which makes it highly reactive and versatile in various chemical reactions. This combination allows it to participate in a wide range of synthetic applications, making it a valuable compound in organic chemistry and industrial processes.
Propriétés
Numéro CAS |
24404-60-2 |
|---|---|
Formule moléculaire |
C9H17Br |
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
2-bromonon-2-ene |
InChI |
InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h8H,3-7H2,1-2H3 |
Clé InChI |
ZQBHMUDFNAJQDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
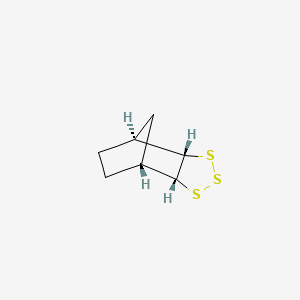
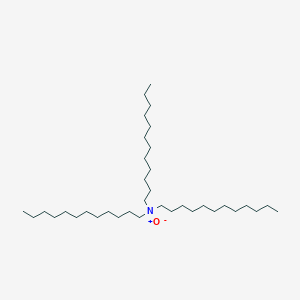
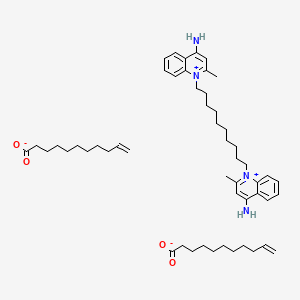
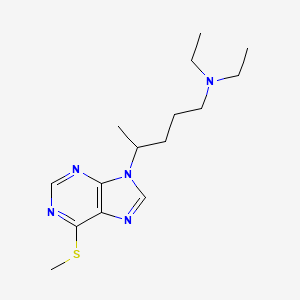
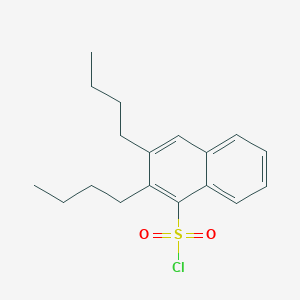
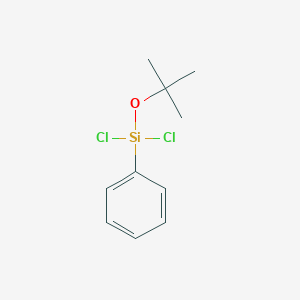
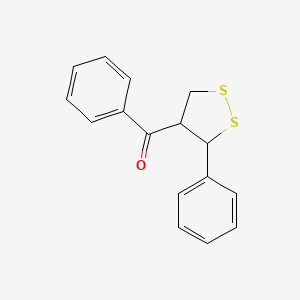

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
